Bromotris(triphenylphosphine)copper(I)

描述

BenchChem offers high-quality Bromotris(triphenylphosphine)copper(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromotris(triphenylphosphine)copper(I) including the price, delivery time, and more detailed information at info@benchchem.com.

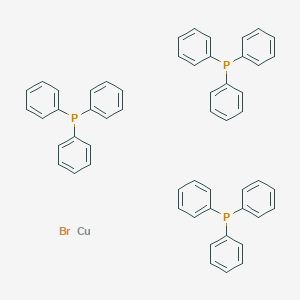

Structure

3D Structure of Parent

属性

IUPAC Name |

bromocopper;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.BrH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLPGKOIQZWUPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45BrCuP3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460045 | |

| Record name | Bromotris(triphenylphosphine)copper(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15709-74-7 | |

| Record name | Bromotris(triphenylphosphine)copper(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bromotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bromotris(triphenylphosphine)copper(I), a key reagent and catalyst in organic synthesis. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural and spectroscopic characterization.

Introduction

Bromotris(triphenylphosphine)copper(I), with the chemical formula CuBr(PPh₃)₃, is a coordination complex featuring a central copper(I) ion tetrahedrally coordinated to one bromide ligand and three triphenylphosphine ligands. Its utility in chemical synthesis is significant, particularly as a catalyst in reactions such as the azide-alkyne cycloaddition, a cornerstone of "click chemistry". The triphenylphosphine ligands play a crucial role in stabilizing the copper(I) oxidation state and influencing the complex's reactivity and solubility. This guide serves as a practical resource for researchers utilizing this important compound.

Synthesis of Bromotris(triphenylphosphine)copper(I)

The synthesis of Bromotris(triphenylphosphine)copper(I) is typically achieved through the reduction of a copper(II) salt in the presence of an excess of triphenylphosphine. The triphenylphosphine acts as both a reducing agent and a ligand.

Experimental Protocol

A widely adopted method for the synthesis of Bromotris(triphenylphosphine)copper(I) involves the reaction of copper(II) bromide with approximately four molar equivalents of triphenylphosphine in refluxing ethanol under an inert atmosphere.

Materials:

-

Copper(II) bromide (CuBr₂)

-

Triphenylphosphine (PPh₃)

-

Ethanol (absolute)

-

Diethyl ether

-

Schlenk flask or a two-necked round-bottom flask

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heat source

-

Buchner funnel and flask

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add copper(II) bromide and four molar equivalents of triphenylphosphine.

-

Add absolute ethanol to the flask.

-

Flush the flask with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.

-

Heat the mixture to reflux with vigorous stirring under the inert atmosphere.

-

The product will begin to precipitate out of the solution as a white powder within several minutes.

-

Continue the reflux for a specified period (typically 1-2 hours) to ensure complete reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted triphenylphosphine and other impurities.

-

Dry the product under vacuum to obtain pure Bromotris(triphenylphosphine)copper(I).

Logical Workflow for Synthesis:

Caption: A flowchart illustrating the key steps in the synthesis of Bromotris(triphenylphosphine)copper(I).

Characterization

A thorough characterization of the synthesized Bromotris(triphenylphosphine)copper(I) is essential to confirm its identity and purity. The following sections detail the key analytical techniques and expected results.

Physical Properties

A summary of the key physical and chemical properties of Bromotris(triphenylphosphine)copper(I) is provided in the table below.

| Property | Value |

| Molecular Formula | C₅₄H₄₅BrCuP₃ |

| Molecular Weight | 930.31 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 168-170 °C (lit.) |

| Solubility | Soluble in dichloromethane, chloroform; sparingly soluble in ethanol |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. Bromotris(triphenylphosphine)copper(I) crystallizes in a distorted tetrahedral geometry around the copper(I) center.

Crystallographic Data:

| Parameter | Value (Å or °) |

| Cu-P Bond Length | 2.354(8) Å |

| Cu-Br Bond Length | Not explicitly found in search results |

| P-Cu-P Angle | 110.1(6)° |

| P-Cu-Br Angle | 108.8(6)° |

Data obtained from a study on the isomorphous series [(PPh₃)₃CuX] where X = Cl, Br, I.

Molecular Structure Diagram:

Caption: A simplified representation of the tetrahedral coordination geometry of Bromotris(triphenylphosphine)copper(I).

Spectroscopic Characterization

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for characterizing phosphine-containing compounds. In the solid state, the ³¹P CP/MAS NMR spectrum of Bromotris(triphenylphosphine)copper(I) provides information about the local environment of the phosphorus nuclei. In solution, a single sharp resonance is typically observed, indicating that the three phosphine ligands are equivalent on the NMR timescale. A related compound, [CuBr(PPh₃)₂(4,6-dimethyl-2-thiopyrimidine-κS)], shows a sharp singlet at -1.5 ppm in the ³¹P NMR spectrum, suggesting a similar chemical shift for the title compound in solution.

¹H and ¹³C NMR Spectroscopy: The proton and carbon-13 NMR spectra are dominated by the signals of the triphenylphosphine ligands. The aromatic protons typically appear as a complex multiplet in the range of 7.0-8.0 ppm. The aromatic carbons will show multiple signals in the aromatic region of the ¹³C NMR spectrum (typically 120-140 ppm).

Expected NMR Data:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ³¹P | ~ -1.5 to -5.0 | Singlet | Coordinated PPh₃ |

| ¹H | ~ 7.0 - 8.0 | Multiplet | Aromatic protons of PPh₃ |

| ¹³C | ~ 120 - 140 | Multiple signals | Aromatic carbons of PPh₃ (ipso, ortho, meta, para) |

The FT-IR spectrum of Bromotris(triphenylphosphine)copper(I) is characterized by the vibrational modes of the triphenylphosphine ligands. Key absorption bands are expected for the P-C stretching and bending modes, as well as the C-H and C=C vibrations of the phenyl rings.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~1585, 1480, 1435 | Aromatic C=C stretching |

| ~1100, 1000 | In-plane C-H bending |

| ~740, 690 | Out-of-plane C-H bending |

| ~510 | P-C bending |

Information on the UV-Visible absorption spectrum of Bromotris(triphenylphosphine)copper(I) was not prominently available in the conducted searches. Generally, copper(I) complexes are often colorless or lightly colored, with absorption bands in the UV region corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.

Experimental Workflow for Characterization:

Caption: A diagram outlining the analytical techniques employed for the comprehensive characterization of Bromotris(triphenylphosphine)copper(I).

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Bromotris(triphenylphosphine)copper(I). The provided experimental protocol offers a reliable method for the preparation of this important copper(I) complex. The characterization data, including physical properties, crystallographic parameters, and spectroscopic signatures, serve as a valuable reference for researchers to verify the identity and purity of their synthesized material. The logical workflows presented as diagrams offer a clear and concise visualization of the synthetic and analytical processes involved. This guide is intended to support the work of scientists and professionals in research and drug development by providing a solid foundation for the use and understanding of Bromotris(triphenylphosphine)copper(I).

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Bromotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of Bromotris(triphenylphosphine)copper(I), a significant coordination complex with applications in chemical synthesis. This document details the precise three-dimensional arrangement of atoms in the solid state, supported by comprehensive crystallographic data and detailed experimental protocols for its synthesis and structural determination.

Introduction

Bromotris(triphenylphosphine)copper(I), with the chemical formula C₅₄H₄₅BrCuP₃, is a coordination complex featuring a central copper(I) ion coordinated to one bromide and three triphenylphosphine ligands.[1][2] Its utility as a catalyst in various organic transformations underscores the importance of a thorough understanding of its structural characteristics.[3] This guide presents the definitive crystal structure as determined by single-crystal X-ray diffraction, offering valuable insights for researchers in materials science and drug development.

Crystal Structure and Quantitative Data

The crystal structure of Bromotris(triphenylphosphine)copper(I) has been meticulously determined by single-crystal X-ray diffraction. The compound crystallizes in the trigonal space group P3.[4] The asymmetric unit contains three independent molecules. The coordination geometry around the copper(I) center is a distorted tetrahedron. Key crystallographic and structural data are summarized in the tables below.

Table 1: Crystallographic Data for Bromotris(triphenylphosphine)copper(I)

| Parameter | Value |

| Chemical Formula | C₅₄H₄₅BrCuP₃ |

| Formula Weight | 930.31 g/mol [1] |

| Crystal System | Trigonal |

| Space Group | P3[4] |

| a (Å) | ~19 |

| c (Å) | ~11 |

| Z | 3 |

| Temperature (K) | Not specified in abstract |

| Radiation (Å) | Not specified in abstract |

Note: Precise unit cell parameters are typically found within the full crystallographic information file (CIF). The values of ~19 Å and ~11 Å for 'a' and 'c' respectively are based on an isomorphous series.[4]

Table 2: Selected Bond Lengths and Angles

| Bond | Average Length (Å) | Angle | Average Angle (°) |

| Cu–P | 2.354(8)[4] | P–Cu–P | 110.1(6)[4] |

| Cu–Br | Not specified in abstract | P–Cu–Br | 108.8(6)[4] |

Experimental Protocols

Synthesis of Bromotris(triphenylphosphine)copper(I)

The synthesis of Bromotris(triphenylphosphine)copper(I) is achieved through the reduction of a copper(II) salt in the presence of excess triphenylphosphine.[4]

Materials:

-

Copper(II) bromide (CuBr₂)

-

Triphenylphosphine (PPh₃)

-

Ethanol (refluxing)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

A solution of copper(II) bromide in ethanol is brought to reflux under an inert atmosphere.

-

Approximately four molar equivalents of triphenylphosphine are slowly added to the refluxing solution.

-

The reaction mixture is stirred at reflux for several minutes, during which time a white precipitate of Bromotris(triphenylphosphine)copper(I) forms.

-

The mixture is cooled to room temperature, and the white solid product is collected by filtration.

-

The product is washed with ethanol and dried under vacuum.

References

Illuminating the Core: A Technical Guide to the Photophysical Properties of Copper(I) Triphenylphosphine Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate photophysical properties of copper(I) triphenylphosphine complexes, a class of compounds garnering significant attention for their potential in photocatalysis, organic light-emitting diodes (OLEDs), and biomedical applications. This document provides a comprehensive overview of their synthesis, photoluminescent characteristics, and the experimental methodologies used for their characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Allure of Copper(I) Complexes

Copper(I) complexes, particularly those incorporating triphenylphosphine (PPh₃) ligands, represent a cost-effective and earth-abundant alternative to traditional noble metal-based luminophores like those of iridium and platinum.[1][2] Their rich photophysical behaviors, including high photoluminescence quantum yields (PLQYs), tunable emission wavelengths, and the exhibition of thermally activated delayed fluorescence (TADF), make them highly versatile.[3][4][5] The general structure of these complexes often involves a central copper(I) ion coordinated to one or more triphenylphosphine ligands and other ancillary ligands, which play a crucial role in tuning their electronic and steric properties.

Core Photophysical Properties

The luminescence of copper(I) triphenylphosphine complexes typically originates from metal-to-ligand charge transfer (MLCT) excited states.[6][7] Upon photoexcitation, an electron is promoted from a d-orbital of the copper(I) center to a π*-orbital of a ligand. The subsequent de-excitation pathways determine the observed photophysical properties.

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of mononuclear and dinuclear copper(I) triphenylphosphine complexes reported in the literature. These values highlight the tunability of their emission characteristics through ligand modification.

Table 1: Photophysical Properties of Mononuclear Copper(I) Triphenylphosphine Complexes

| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent/State | Reference |

| [Cu(phen)(PPh₃)₂]⁺ | ~450 | 580 | — | 2 µs | Solution | [8] |

| [CuL(PPh₃)₂Cl] (L = 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole) | — | green | up to 100% | — | Crystal | [2] |

| [CuBr(TPP)₂Tu⁷] | — | — | — | — | Solid | [1] |

| [CuI(PPh₃)(4,4'-dimethoxy-2,2'-bipyridine)] | 420 (exc) | 668 | 0.18 | — | Powder | [9] |

| [Cu(SPPh₃)₃]₂ (PF₆)₂ | 310 (exc) | 471 | — | — | Solid | [10] |

Table 2: Photophysical Properties of Dinuclear Copper(I) Triphenylphosphine Complexes

| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent/State | Reference |

| [Cu₂(µ-I)₂(Ph₂Ppy)₃] | — | — | 81% | — | Solid | [11] |

| [Cu₂X₂(L)₃] type (X=Cl, Br, I; L=P^N ligand) | — | varies | varies | varies | Solid | [12] |

| [Cu₂(µ-Br)₂(1,2-(PPh₂)₂-1,2-C₂B₁₀H₁₀)₂] | — | — | — | — | Solid |

Experimental Protocols

The characterization of the photophysical properties of copper(I) triphenylphosphine complexes involves a suite of spectroscopic techniques. Below are generalized methodologies for key experiments.

Synthesis of Copper(I) Triphenylphosphine Complexes

General Procedure for Mononuclear Complexes: A common synthetic route involves the reaction of a copper(I) halide (e.g., CuI, CuBr, CuCl) with a stoichiometric amount of triphenylphosphine and another ancillary ligand in a suitable organic solvent like acetonitrile or dichloromethane under an inert atmosphere.[2][13] The product is often isolated by precipitation or crystallization. For example, [CuL(PPh₃)₂X] complexes can be prepared by reacting CuX, the ligand L, and PPh₃ in a 1:1:2 molar ratio in MeCN solution.[2]

General Procedure for Dinuclear Complexes: Dinuclear complexes can be synthesized through various methods, including the self-assembly of copper(I) salts with bridging ligands and triphenylphosphine. For instance, dinuclear copper(I) halide complexes with bridging phosphine-based ligands can be prepared by reacting the appropriate copper(I) halide with the diphosphine ligand.

UV-Visible Absorption and Emission Spectroscopy

-

Instrumentation: A standard UV-Vis spectrophotometer and a spectrofluorometer are used.

-

Sample Preparation: Complexes are dissolved in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) to a concentration of approximately 10⁻⁵ M. Solutions should be deoxygenated by bubbling with an inert gas (e.g., argon) to prevent quenching of the excited state.

-

Measurement:

-

Absorption: The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-800 nm).

-

Emission: The emission spectrum is recorded by exciting the sample at a wavelength corresponding to an absorption maximum, typically in the MLCT band. The excitation and emission slits are adjusted to optimize the signal-to-noise ratio.

-

Photoluminescence Quantum Yield (PLQY) Determination

The absolute PLQY can be measured using an integrating sphere.[14][15][16][17][18]

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere.

-

Procedure:

-

A blank measurement is taken with the empty integrating sphere to obtain the spectrum of the excitation lamp.

-

The sample (in solution or as a solid powder/film) is placed inside the sphere.

-

The sample is excited, and the emission spectrum is recorded over the entire emission range.

-

A second scan is performed where the excitation light directly hits the sample, and the scattered and emitted light is collected.

-

The PLQY is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons, which is the difference between the lamp spectrum with and without the sample in the light path.

-

Excited-State Lifetime Measurement

Time-resolved emission spectroscopy is used to determine the lifetime of the excited state.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system or a transient absorption spectrometer.

-

Procedure:

-

The sample is excited with a pulsed light source (e.g., a laser or a light-emitting diode).

-

The decay of the emission intensity over time is monitored using a fast photodetector.

-

The resulting decay curve is fitted to an exponential function to extract the excited-state lifetime (τ). For complexes exhibiting TADF, a bi-exponential decay may be observed, corresponding to the prompt fluorescence and the delayed fluorescence components.[19]

-

Transient Absorption Spectroscopy

This technique provides information about the excited-state absorption and dynamics.[6][20][21]

-

Instrumentation: A pump-probe transient absorption spectrometer.

-

Procedure:

-

The sample is excited by an ultrashort laser pulse (the "pump" pulse).

-

A second, broad-spectrum, and time-delayed "probe" pulse is passed through the sample.

-

The change in the absorbance of the probe pulse is measured as a function of the time delay between the pump and probe pulses. This provides a spectrum of the transient species and their evolution over time.

-

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of copper(I) triphenylphosphine complexes.

Photophysical Pathways

The photophysical deactivation pathways in these complexes can be complex, often involving both fluorescence and phosphorescence, and in many cases, thermally activated delayed fluorescence (TADF).

In the context of TADF, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enabled by thermal energy.[3][4][22][23] This process allows the harvesting of triplet excitons, which would otherwise be lost through non-radiative decay or slow phosphorescence, leading to a significant enhancement of the overall emission efficiency through delayed fluorescence. Some complexes can exhibit both TADF and phosphorescence simultaneously.[11][12][24]

Conclusion

Copper(I) triphenylphosphine complexes are a fascinating and promising class of photoluminescent materials. Their readily tunable properties, combined with the abundance and low cost of copper, position them as viable candidates for a wide range of applications, from next-generation lighting and displays to novel therapeutic agents. A thorough understanding of their photophysical properties, underpinned by rigorous experimental characterization as outlined in this guide, is crucial for the rational design of new and improved copper-based materials.

References

- 1. Mononuclear copper(i) complexes of triphenylphosphine and N,N′-disubstituted thioureas as potential DNA binding chemotherapeutics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Mononuclear copper(I) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand: synthesis, crystal structure, TADF-luminescence, and mechanochromic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermally activated delayed fluorescence in luminescent cationic copper(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TADF: Enabling luminescent copper( i ) coordination compounds for light-emitting electrochemical cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04028F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A phosphorescent copper(I) complex: synthesis, characterization, photophysical property, and oxygen-sensing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photophysical properties of three coordinated copper(i) complexes bearing 1,10-phenanthroline and a monodentate phosphine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. escholarship.org [escholarship.org]

- 10. tandfonline.com [tandfonline.com]

- 11. P∩N Bridged Cu(I) Dimers Featuring Both TADF and Phosphorescence. From Overview towards Detailed Case Study of the Excited Singlet and Triplet States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. edinst.com [edinst.com]

- 16. google.com [google.com]

- 17. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]

- 18. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure and emission properties of dinuclear copper( i ) complexes with pyridyltriazole - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06986E [pubs.rsc.org]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Phosphorescence versus thermally activated delayed fluorescence. Controlling singlet-triplet splitting in brightly emitting and sublimable Cu(I) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Electronic Landscape: A Technical Guide to Bromotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic structure of Bromotris(triphenylphosphine)copper(I), a compound of significant interest in catalysis and materials science. By examining its synthesis, molecular geometry, and spectroscopic properties, we provide a comprehensive overview for researchers and professionals in drug development and related scientific fields. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes fundamental concepts to facilitate a deeper understanding of this copper(I) complex.

Molecular Structure and Bonding

Bromotris(triphenylphosphine)copper(I), with the chemical formula [CuBr(PPh₃)₃], is a four-coordinate copper(I) complex. The central copper atom is in a +1 oxidation state with a d¹⁰ electronic configuration. This configuration dictates a tetrahedral geometry around the copper center to a first approximation, though distortions are common due to the steric bulk of the three triphenylphosphine (PPh₃) ligands.

The bonding in [CuBr(PPh₃)₃] involves sigma donation from the phosphorus atoms of the triphenylphosphine ligands and the bromide ion to the empty s and p orbitals of the copper(I) center. The triphenylphosphine ligands, with their bulky phenyl groups, play a crucial role in stabilizing the copper(I) center and influencing the overall molecular geometry.

A comprehensive study involving single-crystal X-ray diffraction has provided precise measurements of the bond lengths and angles within the P₃CuBr core of related tris(triphenylphosphine)copper(I) halide complexes. For the bromide analogue, the coordination geometry is indeed a distorted tetrahedron.

Table 1: Key Crystallographic Data for [Cu(PPh₃)₃Br]

| Parameter | Average Value |

| Cu-P bond length | 2.354(8) Å |

| Cu-Br bond length | Not explicitly stated, but expected to be in the typical range for Cu(I)-Br bonds. |

| P-Cu-P bond angle | 110.1(6)° |

| P-Cu-Br bond angle | 108.8(6)° |

Data sourced from a study on four-coordinate copper(I) complexes.[1]

The deviation of the P-Cu-P and P-Cu-Br bond angles from the ideal tetrahedral angle of 109.5° highlights the steric strain imposed by the three bulky triphenylphosphine ligands.

Synthesis and Spectroscopic Characterization

The synthesis of Bromotris(triphenylphosphine)copper(I) is a well-established procedure. It is an air-stable and organic solvent-soluble complex, making it a convenient catalyst for various organic reactions.

Experimental Protocols

Synthesis of Bromotris(triphenylphosphine)copper(I):

A detailed protocol for the synthesis involves the reaction of a copper(II) salt with an excess of triphenylphosphine in a suitable solvent. The triphenylphosphine acts as both a ligand and a reducing agent, converting Cu(II) to Cu(I).

-

Materials: Copper(II) bromide, triphenylphosphine, ethanol.

-

Procedure:

-

In a round-bottomed flask, dissolve copper(II) bromide in ethanol and bring the solution to reflux.

-

Slowly add triphenylphosphine (in slight excess) to the refluxing solution.

-

Continue refluxing for a specified period, during which the color of the solution will change, and a precipitate will form.

-

Cool the reaction mixture to room temperature.

-

Collect the white solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Caption: Synthetic workflow for Bromotris(triphenylphosphine)copper(I).

UV-Vis Absorption Spectroscopy:

The electronic absorption spectrum of [CuBr(PPh₃)₃] is expected to be dominated by ligand-centered transitions and potentially low-energy charge-transfer bands.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the complex in a suitable UV-transparent solvent (e.g., dichloromethane or acetonitrile).

-

Prepare a series of dilutions to obtain spectra at different concentrations.

-

-

Data Acquisition:

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

Use the pure solvent as a reference.

-

Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficients (ε).

-

Electronic Structure and Transitions

The electronic structure of d¹⁰ copper(I) complexes like [CuBr(PPh₃)₃] is characterized by a filled d-shell, which means that d-d electronic transitions are not possible. Consequently, these complexes are typically colorless or lightly colored. The observed electronic transitions are primarily of two types:

-

Intraligand (IL) Transitions: These are π → π* transitions occurring within the phenyl rings of the triphenylphosphine ligands. They are typically observed in the ultraviolet region of the spectrum at high energies.

-

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions involve the excitation of an electron from a filled d-orbital on the copper atom to an empty π*-orbital of one of the triphenylphosphine ligands. These transitions are generally of lower energy than the IL transitions and can extend into the visible region, although for many copper(I) phosphine complexes, they lie at the edge of the UV-visible range.

-

Halide-to-Ligand Charge Transfer (XLCT) or Metal-to-Halide Charge Transfer (MXCT): Transitions involving the bromide ligand are also possible.

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) on similar Cu(I) phosphine complexes provide valuable insights into the nature of the molecular orbitals and the electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) in such complexes is typically of mixed metal-ligand character, with significant contributions from the copper d-orbitals and the phosphorus and bromide p-orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) is generally localized on the π*-orbitals of the phenyl rings of the triphenylphosphine ligands.

Caption: Simplified molecular orbital energy level diagram for [CuBr(PPh₃)₃].

Conclusion

This technical guide provides a foundational understanding of the electronic structure of Bromotris(triphenylphosphine)copper(I). The tetrahedral coordination geometry, dictated by the d¹⁰ electronic configuration of the copper(I) center, is distorted due to the steric demands of the triphenylphosphine ligands. The electronic properties are dominated by ligand-centered and charge-transfer transitions, which can be further elucidated through a combination of spectroscopic techniques and computational modeling. The information presented herein serves as a valuable resource for researchers and professionals engaged in the design and application of copper(I)-based systems in catalysis and drug development. Further detailed computational studies on this specific complex would provide a more quantitative picture of its electronic landscape.

References

An In-Depth Technical Guide to the ³¹P NMR Spectroscopy of Bromotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of bromotris(triphenylphosphine)copper(I), [CuBr(PPh₃)₃]. The document details the expected spectroscopic behavior of this compound in both the solid state and in solution, outlines relevant experimental protocols, and presents key data in a structured format for ease of reference.

Core Concepts: Structure and Dynamics

Bromotris(triphenylphosphine)copper(I) is a coordination complex featuring a central copper(I) ion tetrahedrally coordinated to three triphenylphosphine (PPh₃) ligands and one bromide ion. The phosphorus atoms of the bulky phosphine ligands are direct probes of the chemical environment around the copper center, making ³¹P NMR an exceptionally powerful tool for the characterization of this and related complexes.

In the solid state, the structure is relatively rigid, and the ³¹P NMR spectrum reflects the specific crystallographic environment of the phosphorus nuclei. However, in solution, the complex is known to exist in a dynamic equilibrium involving the dissociation of one or more triphenylphosphine ligands. This fluxional behavior significantly influences the appearance of the ³¹P NMR spectrum, which often displays broad, averaged signals at room temperature. The position of this equilibrium is sensitive to factors such as the solvent and temperature.

³¹P NMR Data

The following table summarizes the available quantitative ³¹P NMR data for bromotris(triphenylphosphine)copper(I) and its constituent ligand for comparison.

| Compound/Species | State | Solvent | Chemical Shift (δ) (ppm) | Linewidth/Coupling | Reference/Notes |

| [CuBr(PPh₃)₃] | Solid | - | ~1.1 | Broad | The solid-state ³¹P CP/MAS NMR spectrum shows a broad resonance.[1][2] |

| [CuBr(PPh₃)₃] | Solution | C₆D₆ | ~-16.7 | Broad | This is an expected value based on analogous [CuX(PPh₃)₃] complexes. The signal is typically a broad singlet at room temperature due to rapid ligand exchange. A single resonance is observed, representing the weighted average of all phosphorus-containing species in solution.[3] |

| Triphenylphosphine (PPh₃) | Solution | CDCl₃ | ~-5.0 | Sharp | The chemical shift of free triphenylphosphine is provided for comparison to identify dissociated ligand in solution.[4] |

| Triphenylphosphine Oxide (OPPh₃) | Solution | CDCl₃ | ~25.0 | Sharp | This is a common impurity or degradation product and its chemical shift is provided for identification purposes. |

Signaling Pathways and Equilibria

In solution, bromotris(triphenylphosphine)copper(I) undergoes a dissociative equilibrium, which is fundamental to understanding its reactivity and spectroscopic properties. The primary equilibrium involves the loss of a triphenylphosphine ligand to form a tris-coordinate species. This process is typically rapid on the NMR timescale at ambient temperatures.

Caption: Dissociation equilibrium of [CuBr(PPh₃)₃] in solution.

Experimental Protocols

The following provides a generalized yet detailed methodology for acquiring a high-quality ³¹P NMR spectrum of bromotris(triphenylphosphine)copper(I) in solution.

1. Sample Preparation:

-

Materials:

-

Bromotris(triphenylphosphine)copper(I) (ensure purity)

-

Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆), stored over molecular sieves to remove residual water and oxygen.

-

NMR tube (5 mm, high precision)

-

Inert atmosphere glovebox or Schlenk line.

-

-

Procedure:

-

Due to the sensitivity of copper(I) complexes to oxidation, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Accurately weigh approximately 10-20 mg of bromotris(triphenylphosphine)copper(I) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to dissolve the sample.

-

Transfer the resulting solution to the NMR tube using a syringe or pipette.

-

Securely cap the NMR tube.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A multinuclear Fourier transform NMR spectrometer with a proton frequency of at least 300 MHz is recommended.

-

Parameters:

-

Nucleus: ³¹P

-

Frequency: Observe the corresponding ³¹P frequency for the instrument (e.g., ~121.5 MHz for a 300 MHz spectrometer).

-

Reference: Use an external standard of 85% H₃PO₄, setting its chemical shift to 0 ppm.

-

Decoupling: Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum and improve the signal-to-noise ratio.

-

Pulse Angle: A 30-45° pulse angle is often sufficient to avoid saturation with a shorter relaxation delay.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for more quantitative results, but for routine characterization, this is a good starting point.

-

Number of Scans: 64-256 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: Start with ambient probe temperature (e.g., 298 K). For studying the dynamics of ligand exchange, a variable temperature study (e.g., from 223 K to 323 K) is highly informative.

-

3. Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the external standard.

The logical workflow for a typical ³¹P NMR experiment on this compound is illustrated below.

Caption: Experimental workflow for ³¹P NMR spectroscopy.

Concluding Remarks

The ³¹P NMR spectroscopy of bromotris(triphenylphosphine)copper(I) is a powerful technique for its characterization, offering insights into its structure and dynamic behavior in solution. While the solid-state spectrum provides a static snapshot of the phosphorus environment, the solution-state spectrum reveals the fluxional nature of the phosphine ligands. A proper understanding of the underlying dissociative equilibria is crucial for the accurate interpretation of the spectroscopic data. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality and reproducible ³¹P NMR spectra for this and related copper(I) phosphine complexes.

References

- 1. Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and solid state 31P NMR studies of the four-coordinate copper(i) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

In-Depth Technical Guide on the Thermal Stability of Bromotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of bromotris(triphenylphosphine)copper(I) (CuBr(PPh₃)₃), a versatile copper(I) complex utilized in catalysis and materials science. While specific, detailed thermogravimetric and differential scanning calorimetry data for this compound are not extensively published, this document consolidates available information on its synthesis, physical properties, and the general thermal behavior of related copper(I) phosphine complexes. It presents detailed, standardized protocols for conducting thermal analysis and offers representative data to guide researchers in their investigations. Furthermore, this guide illustrates key experimental workflows and a plausible decomposition pathway using schematic diagrams.

Introduction

Bromotris(triphenylphosphine)copper(I), with the chemical formula C₅₄H₄₅BrCuP₃, is a coordination complex featuring a central copper(I) ion tetrahedrally coordinated to one bromide and three triphenylphosphine ligands.[1] The triphenylphosphine ligands play a crucial role in stabilizing the copper(I) center and influencing the complex's reactivity and solubility.[2] This compound and its analogues are effective catalysts in various organic transformations, including Ullmann coupling and cross-coupling reactions.[2]

Understanding the thermal stability of such complexes is critical for their application in chemical synthesis, particularly for reactions conducted at elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for determining the temperature limits of a compound's stability, identifying decomposition pathways, and ensuring safe and predictable reaction conditions.[3][4] This guide provides the foundational knowledge and experimental frameworks for studying the thermal properties of bromotris(triphenylphosphine)copper(I).

Synthesis of Bromotris(triphenylphosphine)copper(I)

A reliable synthesis of bromotris(triphenylphosphine)copper(I) involves the reduction of a copper(II) salt in the presence of excess triphenylphosphine. The following protocol is adapted from established procedures for similar copper(I) phosphine complexes.[5]

Experimental Protocol: Synthesis

Materials:

-

Copper(II) bromide (CuBr₂)

-

Triphenylphosphine (PPh₃)

-

Ethanol (absolute)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum pump

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

To a round-bottomed flask, add copper(II) bromide and absolute ethanol.

-

Begin stirring the mixture and heat to reflux under an inert atmosphere.

-

Once refluxing, add approximately four molar equivalents of triphenylphosphine in small portions. The triphenylphosphine acts as both a ligand and a reducing agent.

-

Observe the reaction mixture. The product typically precipitates as a white solid after several minutes.

-

Continue refluxing for an additional 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with ethanol and then dry it under vacuum.

-

The final product, bromotris(triphenylphosphine)copper(I), should be stored under an inert atmosphere as it can be sensitive to air and moisture.[6]

Thermal Stability Analysis: Data and Interpretation

Representative Thermal Analysis Data

The following tables summarize the expected quantitative data from TGA and DSC analyses of bromotris(triphenylphosphine)copper(I).

Table 1: Representative TGA Data

| Temperature Range (°C) | Weight Loss (%) | Proposed Lost Species |

| 170 - 350 | ~56% | 2 moles of Triphenylphosphine |

| 350 - 500 | ~28% | 1 mole of Triphenylphosphine |

| > 500 | - | Final Residue |

Table 2: Representative DSC Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | ~168 | ~170 | Endothermic (Specific value not available) |

| Decomposition | ~175 | Multiple exothermic peaks | Exothermic (Complex profile) |

Interpretation of Thermal Behavior

-

Melting: The compound has a reported melting point of 168-170 °C. This would be observed as a sharp endothermic peak in the DSC thermogram.

-

Decomposition: Immediately following melting, the compound is expected to begin decomposing.[7] This process is likely to be complex and may involve multiple steps, as indicated by the sequential loss of triphenylphosphine ligands. The decomposition is generally an exothermic process.

-

Decomposition Pathway: The thermal decomposition likely proceeds through the sequential dissociation of the triphenylphosphine ligands. The weaker Cu-P bonds would break first. The final residue would likely be a mixture of copper bromide and copper oxides, depending on the atmosphere used for the analysis (inert vs. oxidative).

References

Solubility Profile of Bromotris(triphenylphosphine)copper(I): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromotris(triphenylphosphine)copper(I), a versatile organometallic complex with significant applications in chemical synthesis.[1] Understanding the solubility of this compound is critical for its effective use in various reactions, purification processes, and for the development of new synthetic methodologies. This document outlines its solubility in common organic solvents, provides detailed experimental protocols for solubility determination, and offers a logical workflow for solvent selection.

Quantitative Solubility Data

While precise quantitative solubility data for bromotris(triphenylphosphine)copper(I) is not extensively documented in publicly available literature, qualitative descriptions from synthetic procedures provide valuable insights into its behavior in various organic solvents. The compound is generally described as being soluble in a range of common organic solvents.[2] The following table summarizes the observed solubility characteristics based on information gleaned from synthetic and purification protocols.

| Solvent | Solubility Classification | Observations and Context |

| Dichloromethane (CH₂Cl₂) | Soluble | Frequently used as a reaction solvent for this complex, indicating good solubility. |

| Chloroform (CHCl₃) | Soluble | Similar to dichloromethane, it is a common solvent for reactions involving this complex. |

| Acetone | Soluble | Used as a solvent in some synthetic preparations, suggesting good solubility. |

| Ethanol | Sparingly Soluble to Soluble (with heating) | Often used as a solvent for the synthesis of the complex, typically with heating to achieve dissolution. The product often precipitates upon cooling, indicating temperature-dependent solubility.[3] |

| Petroleum Ether | Insoluble | Used as an anti-solvent to precipitate the complex from solutions like dichloromethane, indicating its insolubility in this non-polar solvent. |

| Acetonitrile | Soluble | Mentioned as a solvent for reactions involving similar copper(I) phosphine complexes. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following established experimental protocols can be employed.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents and is a crucial first step in solvent screening for reactions or recrystallization.[4][5][6]

Objective: To qualitatively determine the solubility of bromotris(triphenylphosphine)copper(I) in a range of organic solvents at room temperature and at the solvent's boiling point.

Materials:

-

Bromotris(triphenylphosphine)copper(I)

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dichloromethane, chloroform)

-

Small test tubes (e.g., 10 x 75 mm)

-

Vortex mixer

-

Water bath or heating block

-

Spatula

-

Graduated pipettes or micropipettes

Procedure:

-

Add approximately 10-20 mg of bromotris(triphenylphosphine)copper(I) to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at room temperature.

-

Observe the mixture. Record whether the solid has completely dissolved, partially dissolved, or remained insoluble.

-

If the solid is insoluble or partially soluble at room temperature, heat the test tube in a water bath or on a heating block to the boiling point of the solvent.

-

Observe the mixture again and record the solubility at the elevated temperature.[7][8][9]

-

If the solid dissolves at the higher temperature, allow the solution to cool to room temperature and then place it in an ice bath to observe if crystallization occurs.[10]

-

Repeat this procedure for each solvent to be tested.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility by determining the mass of solute that can dissolve in a specific volume of solvent at a given temperature.[11][12][13]

Objective: To quantitatively determine the solubility of bromotris(triphenylphosphine)copper(I) in a specific organic solvent at a controlled temperature.

Materials:

-

Bromotris(triphenylphosphine)copper(I)

-

Selected organic solvent

-

A temperature-controlled shaker or water bath

-

A filtration apparatus (e.g., syringe with a fine-pored filter or a Büchner funnel with filter paper)

-

Pre-weighed evaporation dishes or vials

-

An analytical balance

-

A calibrated thermometer

-

A volumetric flask

Procedure:

-

Prepare a saturated solution by adding an excess of bromotris(triphenylphosphine)copper(I) to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a temperature-controlled shaker or water bath and agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout this period.

-

Once equilibrium is achieved, carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a pre-heated or pre-cooled pipette to match the equilibrium temperature, and immediately filter it to remove any suspended solid particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the compound.

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

The solubility can then be calculated in terms of g/100 mL or mol/L.

Calculation: Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution taken in mL) * 100

Protocol for Quantitative Solubility Determination (Spectroscopic Method)

This method is useful for compounds that have a distinct chromophore and can be detected by UV-Vis spectroscopy.[14] It is often faster than the gravimetric method.

Objective: To quantitatively determine the solubility of bromotris(triphenylphosphine)copper(I) in a specific organic solvent using UV-Vis spectroscopy.

Materials:

-

Bromotris(triphenylphosphine)copper(I)

-

Selected organic solvent (must be transparent in the UV-Vis region of interest)

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of bromotris(triphenylphosphine)copper(I) in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of the Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method (Protocol 2.2) to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Withdraw a small, known volume of the clear, filtered supernatant from the saturated solution.

-

Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. . Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is crucial for various applications, from chemical reactions to purification by recrystallization. The following diagram, generated using the DOT language, illustrates a logical workflow for this process.

Caption: A logical workflow for selecting an appropriate solvent for a given chemical application.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Qualitative Analysis [wiredchemist.com]

- 7. Home Page [chem.ualberta.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Grchel_návody_ENG [uanlch.vscht.cz]

- 14. solubilityofthings.com [solubilityofthings.com]

The Pivotal Role of Triphenylphosphine Ligands in Copper(I) Complexes: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

Copper(I) complexes featuring triphenylphosphine (PPh₃) ligands have emerged as a versatile and potent class of compounds with significant applications in catalysis and, most notably, in the development of novel anticancer therapeutics. The incorporation of the bulky and lipophilic PPh₃ ligand imparts unique steric and electronic properties to the copper(I) center, profoundly influencing the stability, reactivity, and biological activity of the resulting complexes. This technical guide provides an in-depth exploration of the synthesis, structural characteristics, and burgeoning role of these complexes in medicinal chemistry, with a particular focus on their anticancer mechanisms. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a comprehensive summary of key quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the intricate processes involved.

Introduction: The Significance of Triphenylphosphine in Copper(I) Chemistry

Copper, an essential trace element in human biology, has garnered considerable attention in the design of metal-based drugs due to its redox activity and ability to coordinate with a variety of ligands. The copper(I) oxidation state (d¹⁰ configuration) is particularly significant, and its stabilization is crucial for the design of effective therapeutic agents. Triphenylphosphine (PPh₃) has proven to be an exceptional ancillary ligand for stabilizing the Cu(I) center.[1] Its strong σ-donating and moderate π-accepting properties, coupled with its significant steric bulk, contribute to the formation of stable, typically tetrahedral, copper(I) complexes.[2][3] The lipophilicity of the PPh₃ ligands can also enhance the cellular uptake of the copper complexes, a critical factor for their biological efficacy.[4]

This guide will delve into the multifaceted role of the PPh₃ ligand in shaping the chemical and biological properties of copper(I) complexes, with a primary focus on their application as potential anticancer agents.

Synthesis and Structural Characterization

The synthesis of triphenylphosphine-copper(I) complexes is generally achieved through straightforward reaction pathways, often involving the reaction of a copper(I) or copper(II) salt with PPh₃ and another ligand in a suitable solvent. The stoichiometry of the reactants and the nature of the co-ligand play a crucial role in determining the final structure of the complex.

General Synthetic Protocol

A common synthetic route involves the reaction of a copper(I) source, such as [Cu(CH₃CN)₄]PF₆ or CuI, with triphenylphosphine and a specific co-ligand in an organic solvent like acetonitrile, methanol, or a mixture thereof. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Cu(I) center.

Detailed Experimental Protocol: Synthesis of [Cu(L)(PPh₃)₂]PF₆

This protocol describes the synthesis of a representative mixed-ligand copper(I) complex containing a bis(pyrazol-1-yl)acetate ligand and two triphenylphosphine ligands.

Materials:

-

[Cu(CH₃CN)₄]PF₆

-

Triphenylphosphine (PPh₃)

-

Bis(pyrazol-1-yl)acetic acid (LH)

-

Acetonitrile (anhydrous)

-

Diethyl ether

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [Cu(CH₃CN)₄]PF₆ (1 equivalent) in anhydrous acetonitrile.

-

To this solution, add triphenylphosphine (2 equivalents) and stir the mixture at room temperature for 1-2 hours.

-

Add the bis(pyrazol-1-yl)acetic acid ligand (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Reduce the volume of the solvent under vacuum.

-

Add diethyl ether to the concentrated solution to precipitate the product.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.[5]

Structural Elucidation

The synthesized complexes are typically characterized by a suite of analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are instrumental in confirming the coordination of the ligands to the copper center. In ³¹P NMR, the coordination of PPh₃ to Cu(I) results in a characteristic shift of the phosphorus signal.[2][6][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the vibrational modes of the coordinated ligands and can provide evidence of ligand coordination through shifts in characteristic band frequencies.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes often exhibit intense bands corresponding to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. Copper(I) complexes with PPh₃ ligands commonly adopt a distorted tetrahedral geometry.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of triphenylphosphine-copper(I) complexes, providing a basis for comparison and structure-activity relationship studies.

Table 1: Selected Crystallographic Data for Triphenylphosphine-Copper(I) Complexes

| Complex | Cu-P Bond Length (Å) | Cu-N Bond Length (Å) | P-Cu-P Angle (°) | N-Cu-N/O Angle (°) | Geometry | Reference |

| [Cu(L²ᴼⁱᴾʳ)(PPh₃)]PF₆ | 2.21 | 2.08, 2.11 | - | 80.1 | Distorted Tetrahedral | [5] |

| [Cu(2-pbmq)(TPP)Br]₂ | 2.23 | 2.07, 2.13 | - | 79.8 | Distorted Tetrahedral | [4] |

| [Cu(NO₃)(PPh₃)₂] | 2.26, 2.27 | - | 131.1 | - | Distorted Tetrahedral | [8] |

| [Cu(L)(PPh₃)₂] | 2.28, 2.29 | 2.12 (N), 2.42 (S) | 118.9 | 76.8 (N-Cu-S) | Distorted Tetrahedral | [3] |

Table 2: Selected Spectroscopic Data for Triphenylphosphine-Copper(I) Complexes

| Complex | ³¹P NMR (δ, ppm) | UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹) | Key IR Bands (cm⁻¹) | Reference |

| [Cu(L²ᴼⁱᴾʳ)(PPh₃)]PF₆ | -3.77 | - | 1680 (C=O) | [5] |

| [Cu(naphthoquinone)(PPh₃)₂] | - | ~260 (IL/MLCT) | - | [9] |

| [Cu(L)(PPh₃)₂] | 28.3, 28.5 | 263, 287, 325, 388 | 1620 (C=N), 1273 (C=S) | [3] |

Table 3: In Vitro Cytotoxicity Data (IC₅₀, µM) of Selected Complexes

| Complex | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | HCT116 (Colon) | Reference |

| [Cu(L²ᴼⁱᴾʳ)(PPh₃)]PF₆ | - | - | - | 1.8 | [5] |

| [Cu(2-pbmq)(TPP)Br]₂ | 2.3 | 1.5 | 3.1 | - | |

| Cu/PPh₃/naphthoquinone Complex 1 | Cytotoxic | Cytotoxic | Cytotoxic | - | [9] |

| Cu/PPh₃/naphthoquinone Complex 4 | Cytotoxic | Cytotoxic | Cytotoxic | - | [9] |

| Cisplatin | - | - | - | 6.7 |

Role in Drug Development: Anticancer Activity

A significant body of research highlights the potent anticancer activity of triphenylphosphine-copper(I) complexes against a range of cancer cell lines. The introduction of the PPh₃ ligand has been shown to markedly enhance cytotoxicity compared to analogous complexes lacking this ligand.[4]

Mechanisms of Action

The anticancer activity of these complexes is often multifactorial, involving several interconnected cellular pathways.

A primary mechanism of action is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[9] The redox cycling of copper between Cu(I) and Cu(II) can catalyze the formation of highly reactive species such as the hydroxyl radical (•OH) from endogenous hydrogen peroxide, leading to cellular damage and apoptosis.

Triphenylphosphine-copper(I) complexes have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can be triggered by ROS-induced mitochondrial dysfunction, leading to the collapse of the mitochondrial membrane potential, depletion of ATP, and leakage of calcium ions.[4] Furthermore, these complexes can cause cell cycle arrest, typically at the G0/G1 or S phase, preventing cancer cell proliferation.[4]

A novel and promising target for these copper complexes is the enzyme protein disulfide isomerase (PDI).[5] PDI is overexpressed in many cancer cells and plays a critical role in protein folding and cellular redox homeostasis. By inhibiting PDI, these copper complexes can disrupt these processes, leading to endoplasmic reticulum stress and a non-apoptotic form of programmed cell death.[5]

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of triphenylphosphine-copper(I) complexes, a series of in vitro assays are typically employed. The following sections provide detailed methodologies for these key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Triphenylphosphine-copper(I) complex stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the copper complex and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[1][10][11]

Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes a fluorescent probe to detect the intracellular generation of ROS.

Materials:

-

Cancer cell lines

-

Phenol-free cell culture medium

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Triphenylphosphine-copper(I) complex

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Culture cells to the desired confluency.

-

Incubate the cells with DCFH-DA in phenol-free medium.

-

Treat the cells with the copper complex for a specified time.

-

Harvest the cells (if using flow cytometry) or read the fluorescence directly in the plate.

-

Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.[12]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Triphenylphosphine-copper(I) complex

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with the copper complex for the desired time.

-

Harvest the cells, including any detached cells.

-

Wash the cells with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.[8][9]

Catalytic Applications

While the focus of recent research has been on their medicinal properties, triphenylphosphine-copper(I) complexes are also effective catalysts in various organic transformations. One notable application is in C-S cross-coupling reactions, such as the S-arylation of thiols.[11][13] In these reactions, the copper(I) center, stabilized by the PPh₃ ligands, facilitates the formation of a new carbon-sulfur bond, which is a key structural motif in many pharmaceuticals and agrochemicals. The catalytic cycle typically involves the formation of a copper(I) thiolate intermediate, followed by oxidative addition of an aryl halide and subsequent reductive elimination to yield the desired aryl sulfide and regenerate the active copper(I) catalyst.

Conclusion and Future Perspectives

Triphenylphosphine ligands play an indispensable role in the chemistry and application of copper(I) complexes. Their ability to stabilize the Cu(I) oxidation state, modulate the steric and electronic environment of the metal center, and enhance cellular uptake has positioned these complexes at the forefront of research in medicinal inorganic chemistry. The potent and selective anticancer activity demonstrated by many of these compounds, coupled with their diverse mechanisms of action, underscores their potential as a new generation of metal-based drugs.

Future research in this area will likely focus on the rational design of new triphenylphosphine-copper(I) complexes with improved efficacy and reduced toxicity. This will involve the synthesis of complexes with tailored co-ligands to fine-tune their biological activity and target specificity. A deeper understanding of their mechanisms of action, including the identification of novel cellular targets, will be crucial for their clinical translation. Furthermore, the exploration of their catalytic applications in green and sustainable chemical processes remains a promising avenue for future investigation. The continued development of these versatile copper complexes holds great promise for addressing significant challenges in both medicine and catalysis.

References

- 1. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-Catalyzed S-Arylation of Thiols Using KF/Al2O3 [chemistry.semnan.ac.ir]

The Core Mechanisms of Copper(I)-Catalyzed Organic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing several key copper(I)-catalyzed organic reactions. Copper, being an earth-abundant and relatively non-toxic metal, has garnered significant attention in catalysis, offering powerful and often complementary synthetic routes to those catalyzed by precious metals. This document delves into the intricate mechanistic details of the Ullmann Condensation, Sonogashira Coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Sandmeyer Reaction. For each reaction, we present the currently accepted catalytic cycle, supported by computational and spectroscopic evidence. Detailed experimental protocols for seminal reactions are provided to enable practical application, and quantitative data are summarized in structured tables for comparative analysis.

The Ullmann Condensation: Forging Carbon-Heteroatom and Carbon-Carbon Bonds

The Ullmann condensation, first reported by Fritz Ullmann in 1901, is a cornerstone of copper-catalyzed cross-coupling chemistry, enabling the formation of C-N, C-O, and C-S bonds, as well as C-C bonds in biaryl synthesis.[1] While early iterations of this reaction required harsh conditions with stoichiometric amounts of copper, the development of ligand-accelerated protocols has dramatically expanded its scope and utility, allowing for milder reaction conditions and catalytic amounts of copper.[2][3]

Mechanistic Pathway of the Ullmann Condensation

The mechanism of the Ullmann condensation has been a subject of extensive investigation, with evidence pointing towards a catalytic cycle involving Cu(I) and Cu(III) intermediates.[4] The key steps are outlined below:

-

Ligand Association and Nucleophile Coordination: The catalytic cycle is initiated by the coordination of a ligand (L) to a Cu(I) salt. This is followed by the reaction with a nucleophile (Nu-H), typically in the presence of a base, to form a copper(I)-nucleophile complex, L-Cu(I)-Nu.

-

Oxidative Addition: The copper(I)-nucleophile complex then undergoes oxidative addition with an aryl halide (Ar-X). This is often the rate-determining step and results in the formation of a transient Cu(III) intermediate, [L-Cu(III)(Ar)(Nu)(X)]. Spectroscopic evidence, including in-situ NMR and UV-visible spectroscopy, has provided support for the existence of such aryl-copper(III)-halide intermediates.[4]

-

Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired cross-coupled product (Ar-Nu) and regenerate a Cu(I)-halide complex, L-Cu(I)-X.

-

Catalyst Regeneration: The L-Cu(I)-X species can then react with another equivalent of the nucleophile to regenerate the L-Cu(I)-Nu complex, thus completing the catalytic cycle.

Figure 1: Catalytic cycle of the Ullmann Condensation.

Quantitative Data for Ullmann C-N Coupling

The efficiency of the Ullmann condensation is highly dependent on the choice of ligand, base, solvent, and reaction temperature. The following table summarizes representative yields for the N-arylation of imidazoles with various aryl halides, highlighting the impact of different catalytic systems.

| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | L-Proline | K₂CO₃ | DMSO | 110 | 24 | ~85 | [5] |

| 2 | 4-Iodotoluene | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 | [5] |

| 3 | 4-Bromotoluene | Salicylaldoxime | K₃PO₄ | Toluene | 110 | 24 | ~75 | [5] |

| 4 | 4-Iodotoluene | N,N-Dimethylglycine | K₃PO₄ | MeCN | 80 | 2 | 95 | [3] |

| 5 | 4-Bromoanisole | N,N-Dimethylglycine | K₃PO₄ | MeCN | 80 | 2 | 88 | [3] |

| 6 | 2-Bromoaniline | 8-Hydroxyquinoline | TEAC | DMF/H₂O | 130 | 16 | 96 | [6] |

| 7 | 4-n-Butyliodobenzene | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Butyronitrile | 110 | 16 | 95 | [7] |

| 8 | 4-Bromobenzonitrile | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | DMSO | 110 | 24 | 88 | [7] |

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole

The following protocol is a representative example of a ligand-promoted Ullmann C-N coupling reaction.[5]

Materials:

-

Imidazole

-

4-Bromo-3-(trifluoromethyl)aniline

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Schlenk flask and magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), 4-bromo-3-(trifluoromethyl)aniline (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

-

Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL) to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

The Sonogashira Coupling: A Gateway to Arylalkynes and Enynes

The Sonogashira coupling is a highly versatile and widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[8] The role of copper(I) is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

Mechanistic Pathway of the Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl or vinyl halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The Pd(II) complex reacts with a copper(I) acetylide (Cu-C≡CR') in a transmetalation step, where the acetylide group is transferred to the palladium center, and the copper(I) halide is regenerated.

-

Reductive Elimination: The resulting Pd(II)-alkynyl complex undergoes reductive elimination to yield the coupled product (R-C≡CR') and regenerate the Pd(0) catalyst.

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) catalyst coordinates to the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.

-

Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.

Figure 2: Catalytic cycles of the Sonogashira Coupling.

Quantitative Data for Sonogashira Coupling

The following table presents a selection of yields for the Sonogashira coupling of various aryl halides with different terminal alkynes, demonstrating the reaction's broad substrate scope.

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 95 | [9] |

| 2 | 4-Bromobenzonitrile | 2-Ethynylanthracene | Pd(PPh₃)₂Cl₂ / CuI | DIPA | Toluene | 80 | 12 | 88 | [10] |